molecular formula C8H6ClN5O2 B11793806 4-Chloro-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine

4-Chloro-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine

Cat. No.: B11793806
M. Wt: 239.62 g/mol
InChI Key: UHXUNGQYOBOEBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at position 4, a methyl group at position 6, and a pyrazolyl group at position 2 The pyrazolyl group itself is further substituted with a nitro group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the initial formation of the pyrazole ring, followed by its attachment to the pyrimidine core. The nitro group is introduced via nitration reactions, and the chloro and methyl groups are incorporated through halogenation and alkylation reactions, respectively .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathways .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols[][3].

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield a variety of substituted pyrimidines .

Scientific Research Applications

4-Chloro-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrimidine and pyrazole rings can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 4-Chloro-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine
  • 4-Chloro-6-methyl-2-(4-amino-1H-pyrazol-1-yl)pyrimidine
  • 4-Chloro-6-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Comparison: Compared to its analogs, 4-Chloro-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in redox reactions, making the compound useful in various applications that its analogs may not be suitable for .

Properties

Molecular Formula

C8H6ClN5O2

Molecular Weight

239.62 g/mol

IUPAC Name

4-chloro-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine

InChI

InChI=1S/C8H6ClN5O2/c1-5-2-7(9)12-8(11-5)13-4-6(3-10-13)14(15)16/h2-4H,1H3

InChI Key

UHXUNGQYOBOEBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.